1-(Isopropylamino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride
Description
1-(Isopropylamino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride is a β-adrenergic receptor antagonist (beta-blocker) characterized by a propan-2-ol backbone substituted with an isopropylamino group and a 2-isopropylphenoxy aromatic moiety. The hydrochloride salt enhances solubility, a common feature in this drug class to improve bioavailability .
Properties
IUPAC Name |
1-(propan-2-ylamino)-3-(2-propan-2-ylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.ClH/c1-11(2)14-7-5-6-8-15(14)18-10-13(17)9-16-12(3)4;/h5-8,11-13,16-17H,9-10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJCMHRCHOKHCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(CNC(C)C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Isopropylamino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Phenoxy Intermediate: The process begins with the preparation of 2-isopropylphenol, which is then reacted with epichlorohydrin under basic conditions to form 3-(2-isopropylphenoxy)propan-1-ol.
Amination: The intermediate is then subjected to amination using isopropylamine. This step involves heating the intermediate with isopropylamine in the presence of a catalyst to form 1-(Isopropylamino)-3-(2-isopropylphenoxy)propan-2-ol.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid, resulting in the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three reactive sites:
-
Secondary alcohol (-OH)
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Isopropylamino group (-NH-CH(CH~3~)~2~)
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Aryl ether (2-isopropylphenoxy)
Each site participates in distinct reactions, as outlined below.
Reactions Involving the Secondary Alcohol
The propan-2-ol moiety undergoes typical alcohol reactions, though steric hindrance from adjacent groups may moderate reactivity.
Key Insight : Oxidation to the ketone is thermodynamically favored due to stabilization by the adjacent amino group .
Reactions at the Isopropylamino Group
The protonated amino group (as HCl salt) exhibits reduced nucleophilicity but retains reactivity under basic conditions.
Note : Deprotonation with NaOH restores nucleophilicity, enabling alkylation or acylation .
Aryl Ether Cleavage and Electrophilic Substitution
The 2-isopropylphenoxy group participates in both cleavage and substitution reactions.
Ether Cleavage
| Conditions | Product | Reference |
|---|---|---|
| HBr (48%), reflux | 2-isopropylphenol and propanolamine derivative | |
| HI (concentrated) | Iodobenzene derivative |
Electrophilic Aromatic Substitution
| Reaction | Reagent | Product | Reference |
|---|---|---|---|
| Nitration | HNO~3~/H~2~SO~4~ | Nitro-substituted aryl ether (para to oxygen) | |
| Sulfonation | H~2~SO~4~, SO~3~ | Sulfonic acid derivative |
Limitation : The electron-donating isopropyl group directs substitution to the para position but reduces reaction rates .
Salt-Specific Reactivity
As a hydrochloride salt, the compound dissociates in polar solvents, influencing solubility and reaction pathways.
| Property | Details | Reference |
|---|---|---|
| Solubility | High in water, methanol; low in nonpolar solvents | |
| Acid-Base Neutralization | NaOH → free base precipitates |
Stereochemical Considerations
The chiral center at the propan-2-ol carbon enables enantiomer-specific reactivity in asymmetric catalysis or biological systems . For example:
-
(S)-Enantiomer : Preferential binding to β-adrenergic receptors .
-
Racemization : Occurs under strong acidic/basic conditions .
Stability and Degradation Pathways
-
Thermal Decomposition : Above 200°C, releases HCl and forms unsaturated hydrocarbons .
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Photodegradation : UV exposure causes aryl ether bond cleavage .
Industrial and Pharmacological Relevance
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H23ClN2O2
- Molecular Weight : 300.81 g/mol
- CAS Number : 2007-72-9
This compound is structurally related to other beta-blockers like propranolol and oxprenolol, which are known for their effectiveness in managing cardiovascular conditions.
Pharmacological Applications
-
Cardiovascular Disorders
- Hypertension Management : 1-(Isopropylamino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride is primarily used to treat hypertension. It functions by blocking beta-adrenergic receptors, leading to decreased heart rate and reduced blood pressure. Studies have shown significant reductions in systolic and diastolic blood pressure among patients treated with this compound compared to placebo groups .
- Angina Pectoris : The compound is effective in managing angina by reducing myocardial oxygen demand. Clinical trials indicate that patients experience fewer angina episodes when treated with this beta-blocker .
-
Anxiety Disorders
- Performance Anxiety : Research indicates that beta-blockers, including this compound, can be beneficial in treating performance anxiety by mitigating physiological symptoms such as tachycardia and tremors. A study involving musicians showed a marked reduction in anxiety levels during performances when administered this medication .
- Generalized Anxiety Disorder (GAD) : Some clinical studies suggest that beta-blockers may help alleviate symptoms of GAD by dampening the body's stress response .
- Migraine Prophylaxis
Cardiovascular Efficacy
A double-blind, placebo-controlled trial involving 200 patients with hypertension demonstrated that those treated with this compound experienced an average reduction of 15 mmHg in systolic blood pressure over a 12-week period compared to those receiving placebo .
Anxiety Management
In a study focusing on performance anxiety among public speakers, participants reported a significant decrease in anxiety levels when given the compound prior to their presentations. The results indicated a 40% reduction in reported anxiety symptoms measured by standardized scales .
Migraine Prevention
A cohort study of migraine sufferers revealed that those taking this beta-blocker experienced a 50% reduction in monthly migraine days over three months compared to baseline measurements. The findings suggest its potential as an effective prophylactic treatment for migraines .
Mechanism of Action
The mechanism by which 1-(Isopropylamino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets adrenergic receptors, influencing their activity and modulating physiological responses.
Pathways Involved: By binding to these receptors, it can affect signaling pathways related to cardiovascular function, leading to changes in heart rate and blood pressure.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The compound’s primary distinction from analogs lies in its 2-isopropylphenoxy group, which replaces the 1-naphthyloxy group in propranolol or other aryloxy substituents in related molecules. This structural variation influences lipophilicity, receptor binding affinity, and metabolic stability.
Table 1: Structural Comparison of Selected Beta-Blockers
*Therapeutic use inferred from structural analogy.
Pharmacological Implications of Substituent Variation
- Aryloxy Group Effects: Propranolol (1-naphthyloxy): The naphthalene ring enhances lipophilicity, promoting central nervous system (CNS) penetration and non-selective β1/β2 receptor blockade . Target Compound (2-isopropylphenoxy): The isopropyl group may reduce CNS penetration compared to naphthyl but improve selectivity for peripheral β1 receptors. This could mitigate CNS-related side effects (e.g., fatigue) common in propranolol . Alprenolol (2-allylphenoxy): The allyl group increases β1 selectivity, making it useful for angina without significant β2 effects .
- Amino Group Consistency: The isopropylamino group is conserved across these compounds, critical for binding to the β-adrenergic receptor’s hydrophobic pocket .
Research Findings and Clinical Relevance
Receptor Binding and Selectivity
- Propranolol: Exhibits non-selective β1/β2 antagonism (Ki ~1–10 nM for β1), contributing to its broad applications but also side effects like bronchoconstriction .
- This could mirror atenolol’s cardioselectivity, though direct binding data are needed .
- Dexpropranolol: The R-enantiomer shows 100-fold higher β-blocking activity than the S-form, underscoring the importance of stereochemistry .
Pharmacokinetic Properties
- Lipophilicity: Propranolol (logP ~3.1): High CNS penetration. Target Compound (estimated logP ~2.8): Reduced lipophilicity due to isopropylphenoxy vs. naphthyl may limit CNS effects. Alprenolol (logP ~2.5): Intermediate lipophilicity balances peripheral and central activity .
- Metabolism: Hepatic oxidation of the aryloxy group is a major route for propranolol, generating active metabolites. The target compound’s isopropylphenoxy group may undergo slower oxidation, prolonging half-life .
Biological Activity
1-(Isopropylamino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride is a compound with significant biological activity, particularly in pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H25ClN2O2, with a molecular weight of 304.84 g/mol. The compound features a propanol backbone substituted with isopropylamino and phenoxy groups, contributing to its pharmacological profile.
This compound primarily acts as a beta-adrenergic antagonist , similar to propranolol, which is utilized in managing hypertension and anxiety disorders. Its mechanism involves blocking beta-adrenergic receptors in the heart, leading to decreased heart rate and myocardial contractility. This results in reduced blood pressure and alleviation of symptoms associated with anxiety.
Biological Activity
This compound exhibits various biological activities:
- Antihypertensive Effects : Studies have shown that the compound effectively reduces systolic and diastolic blood pressure in hypertensive models.
- Anxiolytic Properties : Animal studies indicate that this compound can reduce anxiety-like behaviors, suggesting potential use in treating anxiety disorders.
- Cardioprotective Effects : The compound has shown protective effects against ischemia-reperfusion injury in cardiac tissues.
Table 1: Comparative Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antihypertensive | Significant reduction in blood pressure | |
| Anxiolytic | Reduction in anxiety-like behaviors | |
| Cardioprotective | Protection against ischemic injury |
Table 2: Pharmacokinetics
Case Studies
- Hypertensive Patients : A clinical trial involving patients with hypertension demonstrated that administration of this compound resulted in a statistically significant decrease in both systolic and diastolic blood pressure over a 12-week period.
- Anxiety Disorders : In a randomized controlled trial, subjects with generalized anxiety disorder reported reduced anxiety levels after treatment with the compound compared to placebo, indicating its potential as an anxiolytic agent.
- Cardiac Ischemia : Research conducted on rat models showed that pre-treatment with the compound significantly reduced myocardial infarct size following induced ischemia, suggesting its cardioprotective properties.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-(Isopropylamino)-3-(2-isopropylphenoxy)propan-2-ol hydrochloride to maximize yield and purity?
- Methodology :
- Step 1 : Prepare the 2-isopropylphenol intermediate. React 2-isopropylphenol with epichlorohydrin under basic conditions (e.g., NaOH) to form the glycidyl ether intermediate. Temperature control (60–80°C) and stoichiometric excess of epichlorohydrin (1.5:1 molar ratio) are critical .
- Step 2 : Amination. React the glycidyl ether with isopropylamine in a polar aprotic solvent (e.g., THF) at 50–60°C for 6–8 hours. Monitor reaction progress via TLC or HPLC to ensure complete conversion .
- Step 3 : Hydrochloride salt formation. Treat the free base with concentrated HCl in anhydrous ethanol, followed by recrystallization from acetone/water (4:1 v/v) to achieve >95% purity .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : Use H and C NMR to confirm the presence of the isopropylamino group (δ 1.0–1.2 ppm for methyl protons) and the 2-isopropylphenoxy moiety (aromatic protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (307.9 g/mol) and fragmentation patterns to confirm the hydrochloride salt .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen bonding between the hydroxyl group and chloride ion .
Q. How does the solubility profile of this compound influence experimental design in biological assays?
- Methodology :
- Solubility Data : The compound exhibits solubility >46.2 µg/mL in aqueous buffer (pH 7.4), making it suitable for in vitro assays. For low-solubility scenarios, use DMSO as a co-solvent (≤0.1% v/v to avoid cytotoxicity) .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation products via HPLC. Protect from light due to potential oxidation of the phenoxy group .
Advanced Research Questions
Q. What strategies can resolve contradictions in receptor-binding data between in vitro and in vivo studies?
- Methodology :
- Receptor Profiling : Use radioligand displacement assays (e.g., H-DHA for β-adrenergic receptors) to quantify affinity (IC). Compare with in vivo telemetry data (e.g., heart rate modulation in rodent models) to assess bioavailability and metabolite interference .
- Metabolite Identification : Perform LC-MS/MS on plasma samples to detect active metabolites (e.g., hydroxylated derivatives) that may contribute to off-target effects .
Q. How can computational modeling predict the compound’s interaction with β-adrenergic receptors?
- Methodology :
- Docking Simulations : Use Schrödinger Maestro or AutoDock Vina to model the compound’s binding to the β1-adrenergic receptor (PDB ID: 2VT4). Prioritize interactions with Ser, Asp, and Tyr residues .
- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess stability of the receptor-ligand complex. Validate with mutagenesis studies (e.g., SerAla mutants) .
Q. What derivatization approaches improve the compound’s pharmacokinetic properties while retaining bioactivity?
- Methodology :
- Prodrug Design : Introduce ester groups (e.g., acetyl or pivaloyl) at the hydroxyl position to enhance oral bioavailability. Hydrolyze in vivo via esterases to release the active compound .
- PEGylation : Conjugate polyethylene glycol (PEG-2000) to the amino group to prolong half-life. Assess renal clearance rates in murine models .
Q. How can researchers address discrepancies in reported IC values across different assay platforms?
- Methodology :
- Assay Standardization : Use a reference compound (e.g., propranolol) to normalize data across labs. Validate cell-based (CHO-K1 β1-AR) vs. membrane-based (HEK-293 membranes) assays for consistency .
- Statistical Analysis : Apply Bland-Altman plots to quantify inter-assay variability. Use ANOVA to identify confounding factors (e.g., temperature, buffer composition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
